molecular formula C25H32N2O4S B2589221 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 921996-51-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B2589221
CAS No.: 921996-51-2
M. Wt: 456.6
InChI Key: VILDEUXUXLRYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepine core fused with a seven-membered heterocyclic ring containing oxygen and nitrogen. Key structural elements include:

  • 3,3-dimethyl groups: Provide steric bulk, likely influencing conformational stability and binding selectivity.
  • 4-oxo moiety: May participate in hydrogen bonding or act as a hydrogen bond acceptor.

Analogous synthetic routes for related heterocycles, such as the use of cesium carbonate in SN2 reactions (as seen in ), suggest possible strategies for introducing sulfonamide or allyl groups .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4S/c1-9-12-27-21-11-10-20(13-22(21)31-14-25(7,8)24(27)28)26-32(29,30)23-18(5)16(3)15(2)17(4)19(23)6/h9-11,13,26H,1,12,14H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILDEUXUXLRYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on various research findings and data.

Chemical Structure and Properties

The compound features a unique oxazepine ring structure which contributes to its chemical properties. The molecular formula is C21H30N2O3SC_{21}H_{30}N_{2}O_{3}S, with a molecular weight of approximately 390.55 g/mol. The structural characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC₁₉H₃₁N₂O₃S
Molecular Weight390.55 g/mol
IUPAC NameThis compound

The exact mechanism of action for this compound is still under investigation; however, preliminary studies suggest it may interact with specific biological targets such as enzymes or receptors. Its potential enzyme inhibition properties have been highlighted in various assays.

Pharmacological Studies

  • Inhibition Studies : The compound has shown promising results in enzyme inhibition assays. For instance, compounds similar to this structure have been evaluated for their activity against 17β-hydroxysteroid dehydrogenase (17β-HSD) Type 3. Some derivatives demonstrated significant inhibitory effects with IC50 values in the nanomolar range .
  • Anticancer Activity : A study indicated that related compounds exhibited activity against leukemia cell lines (e.g., CCRF-CEM) with GI50 values as low as 10 nM . This suggests that N-(5-allyl...) may have similar anticancer properties worth exploring.

Case Study 1: Enzyme Inhibition Assay

In a comparative study of various oxazepine derivatives including N-(5-allyl...), researchers found that certain modifications to the structure increased potency against specific enzymes involved in steroid metabolism. The most effective compounds were those that maintained a balance between hydrophobic and hydrophilic interactions within the active site of the enzyme .

Case Study 2: Antitumor Activity

Another study focused on the antitumor potential of compounds derived from the oxazepine framework. The results indicated that modifications at the 5-position significantly enhanced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was attributed to its interaction with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on core scaffolds, substituents, and inferred physicochemical/biological properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Notable Features
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide Benzo[b][1,4]oxazepine (7-membered) Allyl, dimethyl, pentamethyl sulfonamide ~520 (estimated) ~4.8 High lipophilicity; potential protease/kinase inhibition due to sulfonamide group.
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid (Compound 4, ) Benzo[b][1,4]oxazine (6-membered) Acetic acid, oxo ~235 ~1.2 Smaller ring size; polar carboxylate group enhances solubility but reduces membrane permeability.
Celecoxib (reference sulfonamide drug) Trifluoromethylpyrazole Sulfonamide, trifluoromethyl 381 3.5 COX-2 inhibitor; demonstrates sulfonamide’s role in target binding .

Key Comparative Insights

Core Heterocycle Differences: The 7-membered benzo[b][1,4]oxazepine core in the target compound offers greater conformational flexibility compared to the 6-membered oxazine in Compound 4. This may enhance binding to larger enzyme pockets but reduce metabolic stability .

Substituent Effects :

  • The pentamethylbenzenesulfonamide group in the target compound is significantly bulkier than the acetic acid group in Compound 4, leading to higher logP (~4.8 vs. ~1.2) and reduced aqueous solubility. This suggests divergent therapeutic applications (e.g., central vs. peripheral targets).
  • The allyl group introduces unsaturation, which may increase susceptibility to oxidative degradation compared to saturated analogs.

Synthetic Considerations :

  • Synthesis of the target compound likely requires advanced protecting-group strategies for the allyl and sulfonamide functionalities, whereas Compound 4 () utilizes straightforward alkylation with cesium carbonate .

In contrast, Compound 4’s carboxylate group may favor ion-channel interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.